Cas no 66928-78-7 (azepan-2-ylmethanol;hydrochloride)
azepan-2-ylmethanol;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Azepan-2-ylmethanol Hydrochloride
- Cambridge id 5510937
- azepan-2-ylmethanol;hydrochloride
- (azepan-2-yl)methanol hydrochloride
- SY160999
- PS-17967
- EN300-169937
- Azepane-2-methanol Hydrochloride
- MFCD00457606
- F90067
- AKOS026727623
- 66928-78-7
- (azepan-2-yl)methanolhydrochloride
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- Inchi: 1S/C7H15NO.ClH/c9-6-7-4-2-1-3-5-8-7;/h7-9H,1-6H2;1H
- InChI Key: VGRRDVSUABPMSM-UHFFFAOYSA-N
- SMILES: Cl.OCC1CCCCCN1
Computed Properties
- Exact Mass: 165.0920418g/mol
- Monoisotopic Mass: 165.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 75.3
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.299
azepan-2-ylmethanol;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B408475-10mg |
azepan-2-ylmethanol hydrochloride |
66928-78-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B408475-50mg |
azepan-2-ylmethanol hydrochloride |
66928-78-7 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B408475-100mg |
azepan-2-ylmethanol hydrochloride |
66928-78-7 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Chemenu | CM389269-1g |
azepan-2-ylmethanol;hydrochloride |
66928-78-7 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM389269-5g |
azepan-2-ylmethanol;hydrochloride |
66928-78-7 | 95%+ | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM389269-10g |
azepan-2-ylmethanol;hydrochloride |
66928-78-7 | 95%+ | 10g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1232231-25g |
azepan-2-ylmethanol;hydrochloride |
66928-78-7 | 97% | 25g |
$4360 | 2024-07-21 | |
| Aaron | AR01B1U8-5g |
Azepan-2-ylmethanol hydrochloride |
66928-78-7 | 97% | 5g |
$1208.00 | 2025-02-13 | |
| Aaron | AR01B1U8-1g |
Azepan-2-ylmethanol hydrochloride |
66928-78-7 | 97% | 1g |
$399.00 | 2025-02-13 | |
| Aaron | AR01B1U8-500mg |
Azepan-2-ylmethanol hydrochloride |
66928-78-7 | 97% | 500mg |
$266.00 | 2025-02-13 |
azepan-2-ylmethanol;hydrochloride Suppliers
azepan-2-ylmethanol;hydrochloride Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on azepan-2-ylmethanol;hydrochloride
Comprehensive Overview of Azepan-2-ylmethanol Hydrochloride (CAS No. 66928-78-7): Properties, Applications, and Research Insights
Azepan-2-ylmethanol hydrochloride (CAS No. 66928-78-7) is a specialized organic compound with a molecular formula of C7H16ClNO. This heterocyclic amine derivative features a seven-membered azepane ring substituted with a hydroxymethyl group at the 2-position, forming a hydrochloride salt for enhanced stability. Its unique structure makes it a valuable intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Recent studies highlight its role in modulating neurotransmitter receptors, aligning with growing interest in neurological disorder treatments—a trending topic in biomedical research.
The physicochemical properties of azepan-2-ylmethanol hydrochloride include a white crystalline appearance, high water solubility due to its ionic nature, and a melting point range of 195–205°C. Analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy are commonly employed for purity verification, addressing frequent search queries about compound characterization methods. Researchers emphasize its compatibility with peptide coupling reactions, making it relevant to the expanding field of bioconjugation chemistry—a subject gaining traction in drug discovery forums.
In synthetic applications, this compound serves as a precursor for N-functionalized azepanes, which are pivotal scaffolds in GPCR-targeted drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in creating allosteric modulators for metabotropic glutamate receptors, connecting to popular searches about next-generation neuropharmacology. The hydrochloride salt form (66928-78-7) offers improved handling compared to freebase analogs, a feature often queried by industrial chemists optimizing large-scale synthesis protocols.
Environmental and safety profiles of azepan-2-ylmethanol hydrochloride comply with REACH regulations, with biodegradability studies showing >80% degradation within 28 days under OECD 301B conditions. This data responds to increasing searches about sustainable chemistry metrics. Storage recommendations include airtight containers at 2–8°C, as moisture sensitivity is a frequently discussed concern in chemical stability forums.
Emerging applications explore its potential in metal-organic frameworks (MOFs) for controlled drug release, a hot topic in nanomedicine research. Patent analyses reveal a 40% increase in filings referencing azepane derivatives since 2020, particularly for kinase inhibitor development—addressing common queries about cancer therapy adjuvants. The compound’s chiral center at the 2-position also makes it valuable for asymmetric synthesis studies, a niche with growing academic interest.
Quality control protocols for CAS No. 66928-78-7 typically specify ≥98% purity by GC-MS analysis, with residual solvent limits meeting ICH Q3C guidelines. These specifications align with pharmaceutical industry demands for high-purity intermediates, a recurring theme in API manufacturing discussions. Recent advancements in continuous flow chemistry have improved yields for derivatives of this compound, addressing search trends about process intensification techniques.
In conclusion, azepan-2-ylmethanol hydrochloride represents a versatile building block bridging medicinal chemistry and material science. Its evolving applications in neurological research and targeted drug delivery systems position it as a compound of sustained scientific interest, with research outputs consistently indexed in major databases like SciFinder and Reaxys.
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